molecular formula C20H17NO5 B11400811 methyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11400811
M. Wt: 351.4 g/mol
InChI Key: XEIBOAXYHHATGD-UHFFFAOYSA-N
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Description

METHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with methyl 4-aminobenzoate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One-pot, multi-component reactions are often employed to streamline the synthesis process. Green chemistry approaches, such as using environmentally benign catalysts like onion extract, have also been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

METHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4H-Chromene-2-carboxylic acid derivatives
  • Coumarin derivatives
  • Flavonoids

Uniqueness

METHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE stands out due to its unique combination of a chromene ring with an amide and ester functional group. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound for drug discovery and other scientific research .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 4-[(5,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO5/c1-11-8-12(2)18-15(22)10-17(26-16(18)9-11)19(23)21-14-6-4-13(5-7-14)20(24)25-3/h4-10H,1-3H3,(H,21,23)

InChI Key

XEIBOAXYHHATGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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